hMAO-B-IN-4 -

hMAO-B-IN-4

Catalog Number: EVT-4034892
CAS Number:
Molecular Formula: C20H16O2S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(4-Methylphenyl)-1-(3-thienyl)-2-propen-1-one []

2. 3-(4-Bromophenyl)-1-(3-thienyl)-2-propen-1-one (BTC) []

3. 3-(4-Chlorophenyl)-1-(3-thienyl)-2-propen-1-one (CTC) []

4. (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives []

Relevance: These derivatives provide insight into the structure-activity relationship of compounds structurally related to 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one. The researchers aimed to enhance the biological activity by replacing the thienyl ring with a thiazolidin-3-yl group and introducing a substituted benzylidene amino group []. This modification led to compounds with promising antimicrobial activities, highlighting the potential of structural variations around the core chalcone scaffold for drug discovery.

5. 1-(4-Methylsulfonyl phenyl)-3-(4-N, N dimethyl amino phenyl)-2-propen-1-one (MSPPP) []

6. (2E)-3-[3-(Benzyloxy)phenyl]-1-(4’-chlorophenyl)-2-propen-1-one [BPClPO] []

Relevance: This compound is structurally very similar to 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, with the main difference being the presence of a chlorophenyl ring instead of a thienyl ring []. This subtle change in structure could have significant implications for its biological activity and pharmacological properties. This comparison emphasizes the importance of specific substituents and their position on the chalcone framework for determining its potential applications.

Overview

hMAO-B, or human monoamine oxidase B, is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine. Inhibition of this enzyme has therapeutic implications, particularly in the treatment of neurodegenerative diseases like Parkinson's disease. The compound hMAO-B-IN-4 is a newly synthesized inhibitor that has shown potential selectivity towards hMAO-B, making it a subject of interest in pharmacological research.

Source and Classification

hMAO-B-IN-4 is classified as a monoamine oxidase inhibitor, specifically targeting the B isoform of the enzyme. The synthesis of this compound typically involves organic chemistry techniques that focus on modifying existing structures to enhance their inhibitory activity against hMAO-B. Research indicates that compounds with benzothiazole and chalcone derivatives often exhibit significant inhibitory effects on hMAO-B, which is relevant for the design of hMAO-B-IN-4 .

Synthesis Analysis

Methods

The synthesis of hMAO-B-IN-4 generally employs microwave-assisted organic synthesis, which allows for rapid reaction times and improved yields. For instance, one method involves reacting substituted benzaldehyde derivatives with piperazine in a solvent such as dimethylformamide under high temperature and pressure conditions (200°C at 10 bars) for a short duration (15 minutes) using a microwave reactor .

Technical Details

The synthetic pathway typically includes:

  1. Starting Materials: Substituted benzaldehydes and piperazine derivatives.
  2. Reagents: Potassium carbonate as a base and dimethylformamide as a solvent.
  3. Characterization Techniques: The synthesized compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm their structures and purity .
Molecular Structure Analysis

Structure

The molecular structure of hMAO-B-IN-4 features a core structure that may include aromatic rings and heterocycles, which are common in compounds designed to inhibit monoamine oxidases. The specific arrangement of atoms within the molecule contributes to its binding affinity for the enzyme.

Data

Data from spectral analysis (NMR, HRMS) provide insights into:

  • Chemical shifts indicative of functional groups.
  • Mass spectra confirming the molecular weight.
  • Infrared spectra revealing characteristic absorption bands associated with specific bonds in the compound.
Chemical Reactions Analysis

Reactions

hMAO-B-IN-4 undergoes various chemical reactions typical for monoamine oxidase inhibitors:

  1. Enzyme Inhibition Assays: These assays measure the compound's ability to inhibit hMAO-B activity by assessing changes in substrate conversion rates.
  2. Kinetics Studies: Lineweaver-Burk plots are often used to determine the type of inhibition (competitive, non-competitive) exhibited by the compound against hMAO-B .

Technical Details

The inhibition potency is quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For example, compounds similar to hMAO-B-IN-4 have shown IC50 values in the low micromolar range, indicating significant inhibitory potential .

Mechanism of Action

Process

The mechanism by which hMAO-B-IN-4 inhibits human monoamine oxidase B involves binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the oxidation of neurotransmitters such as dopamine.

Data

Studies indicate that this inhibition can be either competitive or non-competitive based on how the inhibitor interacts with the enzyme-substrate complex. For instance, certain derivatives have been characterized as non-competitive inhibitors, allowing them to bind either free enzymes or those already bound to substrates .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as melting point, solubility, and stability under various conditions are critical for understanding how hMAO-B-IN-4 can be utilized in medicinal chemistry.

Chemical Properties

Chemical properties include:

  • Reactivity: The compound's ability to participate in further chemical reactions.
  • Stability: Its stability under physiological conditions is essential for therapeutic applications.

Relevant data from studies indicate that many synthesized inhibitors maintain good stability and solubility profiles, which are advantageous for drug development .

Applications

hMAO-B-IN-4 has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new treatments for Parkinson's disease and other neurodegenerative disorders.
  • Research Tools: It can serve as a tool in biochemical research to study monoamine oxidase functions and related pathways.
Introduction to hMAO-B and Therapeutic Targeting in Neurodegenerative Disorders

Role of hMAO-B in Dopaminergic Neurotransmission and Oxidative Stress

Human monoamine oxidase B (hMAO-B) is a mitochondrial outer-membrane flavoenzyme critical for neurotransmitter homeostasis. It catalyzes the oxidative deamination of dopamine, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and toxic aldehydes as metabolic byproducts. In Parkinson’s disease (PD), dopaminergic neuron loss correlates with elevated hMAO-B activity in glial cells—a phenomenon exacerbated by aging and neurodegeneration [3] [10]. This enzymatic activity fuels a vicious cycle: dopamine metabolism increases ROS production, which promotes mitochondrial dysfunction, protein aggregation (e.g., α-synuclein), and neuronal apoptosis [10]. Postmortem PD brains show elevated 4-hydroxynonenal (a lipid peroxidation marker) and 8-hydroxyguanosine (an oxidative DNA damage marker), confirming hMAO-B’s role in oxidative stress [10].

Table 1: Pathophysiological Consequences of Elevated hMAO-B Activity

ProcessConsequenceImpact in Neurodegeneration
Dopamine MetabolismH₂O₂ productionOxidative damage to lipids, proteins, DNA
Aldehyde Generation3,4-Dihydroxyphenylacetaldehyde (DOPAL)Protein cross-linking; neurotoxicity
Glial ActivationIncreased MAO-B expression in astrocytesDopamine catabolism; ROS amplification

Rationale for Selective hMAO-B Inhibition in Parkinson’s and Alzheimer’s Disease

Selective hMAO-B inhibition offers a dual therapeutic mechanism:

  • Dopamine Preservation: Inhibiting dopamine degradation in synaptic clefts prolongs dopaminergic signaling, alleviating motor symptoms in PD. Unlike MAO-A inhibitors, selective MAO-B inhibitors avoid "cheese reactions" (hypertensive crises from dietary tyramine) due to minimal peripheral activity [4] [6].
  • Neuroprotection: By reducing ROS and toxic metabolites, inhibitors mitigate oxidative stress and mitochondrial dysfunction—key drivers in both PD and Alzheimer’s disease (AD). In AD, hMAO-B inhibition may ameliorate amyloid-β (Aβ) aggregation and tau hyperphosphorylation linked to ROS [5] [7].

Clinical studies confirm that MAO-B inhibitors (e.g., rasagiline) reduce "OFF" time in advanced PD and delay symptom progression in early-stage patients [4].

Historical Context of hMAO-B Inhibitors: From Selegiline to Third-Generation Agents

The evolution of hMAO-B inhibitors reflects increasing selectivity and mechanistic sophistication:

  • First-Generation (Irreversible): Selegiline, a propargylamine derivative, irreversibly inhibits hMAO-B via covalent bond formation. Its metabolites (e.g., methamphetamine) raise neurotoxicity concerns [4] [7].
  • Second-Generation (Irreversible): Rasagiline offers enhanced potency (3–15× > selegiline in vivo) and metabolizes to non-toxic aminoindan [4].
  • Third-Generation (Reversible): Safinamide combines MAO-B inhibition (5,000× selectivity over MAO-A) with sodium/calcium channel modulation to suppress glutamate excitotoxicity [4] [8].

hMAO-B-IN-4 represents a next-wave reversible inhibitor designed to overcome limitations of irreversible agents (e.g., enzyme deactivation).

Properties

Product Name

hMAO-B-IN-4

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+

InChI Key

MKSMRBDQELHEBO-JLHYYAGUSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.